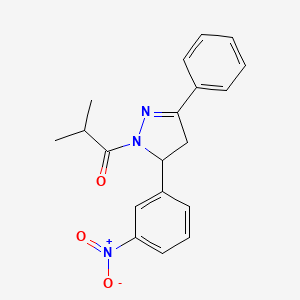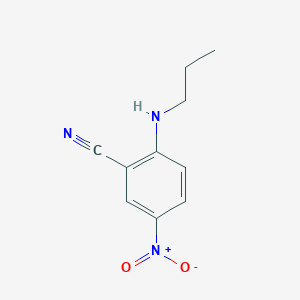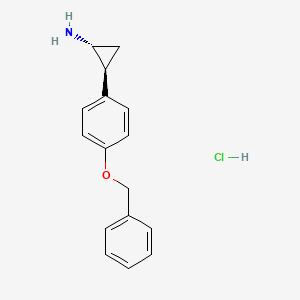
Bis(2-methoxyethyl)sulfamoyl chloride
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl)sulfamoyl chloride can be synthesized through the reaction of sulfamoyl chloride with 2-methoxyethanol under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methoxyethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form bis(2-methoxyethyl)sulfamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted sulfamoyl compounds can be formed.
Hydrolysis Products: Bis(2-methoxyethyl)sulfamic acid and hydrochloric acid.
Applications De Recherche Scientifique
Chemistry: Bis(2-methoxyethyl)sulfamoyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfamoyl derivatives .
Biology and Medicine: In biological research, it is used to modify proteins and peptides, aiding in the study of protein function and interactions .
Industry: In industrial applications, this compound is used in the synthesis of various chemical intermediates and specialty chemicals .
Mécanisme D'action
The mechanism of action of bis(2-methoxyethyl)sulfamoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity is utilized in biochemical research to modify and study proteins .
Comparaison Avec Des Composés Similaires
Bis(2-methoxyethyl)amine: Similar in structure but lacks the sulfonyl chloride group.
Sulfamoyl chloride: Contains the sulfonyl chloride group but lacks the 2-methoxyethyl groups.
Uniqueness: Bis(2-methoxyethyl)sulfamoyl chloride is unique due to its combination of the sulfonyl chloride group and the 2-methoxyethyl groups, which confer specific reactivity and solubility properties .
Propriétés
IUPAC Name |
N,N-bis(2-methoxyethyl)sulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO4S/c1-11-5-3-8(4-6-12-2)13(7,9)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAWCYCQPBJFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371150-44-6 | |
| Record name | N,N-bis(2-methoxyethyl)sulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2426788.png)












